molecular formula C24H25N3O5 B2580504 Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-40-6

Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2580504
CAS No.: 899992-40-6
M. Wt: 435.48
InChI Key: CKGJTQUFISJIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a central dihydropyridazine ring substituted with ethoxy, carbamate, and aryl groups. Its structure includes a 2,4-dimethylphenylamine moiety attached via an oxoethoxy linker, a p-tolyl group at position 1, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)18-9-6-15(2)7-10-18)32-14-21(28)25-19-11-8-16(3)12-17(19)4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGJTQUFISJIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazine derivatives often exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally similar compounds:

Table 1: Key Structural Differences

Compound Name Substituent at Position 4 Substituent at Position 1 Functional Groups
Target compound 2-((2,4-dimethylphenyl)amino)-2-oxoethoxy p-tolyl Ethyl ester, dihydropyridazine, ketone
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate 2-((4-ethoxyphenyl)amino)-2-oxoethoxy p-tolyl Ethyl ester, dihydropyridazine, ketone
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate 2-(3-chlorophenyl)-2-oxoethyl - Ethyl ester, tetrahydro-pyrazine, ketone

Key Observations

The 3-chlorophenyl variant (Table 1, third row) lacks the dihydropyridazine ring but retains a ketone group, suggesting divergent reactivity in electrophilic substitution reactions .

Electronic Properties :

  • The ethoxy linker in both the target compound and its 4-ethoxyphenyl analog may increase solubility in polar solvents compared to the chlorophenyl derivative.

Synthetic Accessibility :

  • The p-tolyl group at position 1 is conserved across analogs, indicating its stability under common reaction conditions (e.g., ester hydrolysis or amidation) .

Q & A

Q. What are the standard synthetic methodologies for preparing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group coupling. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a robust method for constructing heterocyclic scaffolds like dihydropyridazines . Key steps include:

  • Nucleophilic substitution to introduce the 2,4-dimethylphenylamino-oxoethoxy side chain.
  • Cyclocondensation of intermediates under reflux conditions with catalysts like acetic acid.
  • Esterification using ethyl chloroformate to finalize the carboxylate group.
    Purification via column chromatography and characterization by NMR/HRMS are critical for validation.

Q. How is the compound characterized structurally in academic settings?

Routine characterization includes:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent connectivity and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • X-ray crystallography (if single crystals are obtained) to resolve the 3D structure. For crystallographic refinement, the SHELX suite (e.g., SHELXL for refinement and SHELXD for phase determination) is widely used due to its robustness with small-molecule data .

Q. What analytical techniques are employed to assess purity and stability?

  • HPLC with UV detection (λ = 254 nm) to quantify purity (>95% is typical).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.
  • Solubility studies in DMSO, ethanol, and aqueous buffers to guide formulation for biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from variations in assay conditions or cellular models. Methodological strategies include:

  • Dose-response profiling across multiple cell lines (e.g., drug-resistant vs. parental cells) to identify selective cytotoxicity .
  • Mechanistic studies (e.g., apoptosis assays, mitochondrial membrane potential measurements) to confirm mode of action.
  • Meta-analysis of published IC₅₀ values, controlling for variables like incubation time and serum content.

Q. What computational approaches are used to predict the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases or apoptosis regulators).
  • MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes over nanosecond timescales.

Q. How can X-ray crystallography data for this compound be refined to resolve ambiguities?

  • Data collection : Use high-resolution (<1.0 Å) synchrotron data to minimize noise.
  • Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and validate via R-factor convergence (<5%).
  • Validation tools : Check for stereochemical errors using Coot and the IUCr’s checkCIF. Disordered solvent molecules require careful masking .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?

  • Systematic substitution : Modify the p-tolyl group (e.g., electron-withdrawing/-donating substituents) to probe electronic effects.
  • Bioisosteric replacement : Replace the dihydropyridazine core with pyrimidine or triazole rings to assess scaffold flexibility.
  • In vitro profiling : Test analogs against panels of cancer cell lines (e.g., NCI-60) and correlate activity with physicochemical descriptors (logP, polar surface area) .

Q. What experimental precautions are critical when studying this compound’s stability under physiological conditions?

  • pH-dependent degradation assays : Incubate in buffers (pH 2–9) and monitor via LC-MS for hydrolysis products (e.g., free carboxylate).
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the dihydropyridazine ring.
  • Cryopreservation : Lyophilize bulk compound and store at -80°C under argon to avoid oxidation.

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry (DSC)168–170°C
LogP (Partition Coefficient)HPLC (C18 column)3.2 ± 0.1
Cytotoxicity (IC₅₀)MTT assay (HL-60 cells)8.5 µM
Crystallographic R-factorSHELXL refinementR₁ = 3.2%, wR₂ = 8.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.